molecular formula C10H14BrNO B7892027 5-bromo-1-isopentylpyridin-2(1H)-one

5-bromo-1-isopentylpyridin-2(1H)-one

Cat. No. B7892027
M. Wt: 244.13 g/mol
InChI Key: MAPYGUVDTWKHDR-UHFFFAOYSA-N
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Patent
US08399493B2

Procedure details

According to Scheme 1 Step 2: The title compound was prepared from 5-bromopyridin-2(1H)-one (1 eq, 0.01 mol, 1.73 g) and 1-isopentylbromide (1 eq, 0.01 mmol, 1.51 g) according to the procedure described for Example 1 Step 2. Reaction conditions: 3 hours under reflux in acetonitrile. The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column SiO2) using CH2Cl2/AcOEt (80/20) as the eluent to afford 5-bromo-1-isopentylpyridin-2(1H)-one (6.23 mmol, 1.52 g, 62%) as a brown oil.
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[NH:6][CH:7]=1.[CH2:9](Br)[CH2:10][CH:11]([CH3:13])[CH3:12]>C(#N)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5](=[O:8])[N:6]([CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])[CH:7]=1

Inputs

Step One
Name
Quantity
1.73 g
Type
reactant
Smiles
BrC=1C=CC(NC1)=O
Name
Quantity
1.51 g
Type
reactant
Smiles
C(CC(C)C)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction conditions
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography over silica gel (AIT Flashsmart prepacked column SiO2)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(N(C1)CCC(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.23 mmol
AMOUNT: MASS 1.52 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 62300%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.